molecular formula C28H23NO4 B13391593 N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(naphthalen-1-yl)-L-alanine;N-Fmoc-3-(1-naphthyl)-L-alanine

N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(naphthalen-1-yl)-L-alanine;N-Fmoc-3-(1-naphthyl)-L-alanine

Cat. No.: B13391593
M. Wt: 437.5 g/mol
InChI Key: GBWLKBQIJHFDMB-SFHVURJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-1-Naphthylalanine is typically synthesized through solid-phase peptide synthesis (SPPS) methods. The synthesis involves the protection of the amino group with the Fmoc (9-fluorenylmethoxycarbonyl) group, followed by coupling with the naphthylalanine moiety. The reaction conditions often include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide) .

Industrial Production Methods: Industrial production of Fmoc-L-1-Naphthylalanine follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-1-Naphthylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Fmoc-L-1-Naphthylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the naphthylalanine moiety can interact with other amino acids, forming stable peptide bonds. The naphthyl group can also participate in π-π stacking interactions, enhancing the stability of the peptide structure .

Properties

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(naphthalen-1-yl)amino]propanoic acid

InChI

InChI=1S/C28H23NO4/c1-18(27(30)31)29(26-16-8-10-19-9-2-3-11-20(19)26)28(32)33-17-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h2-16,18,25H,17H2,1H3,(H,30,31)/t18-/m0/s1

InChI Key

GBWLKBQIJHFDMB-SFHVURJKSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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